![molecular formula C4H7ClF3NO3 B2927052 O-(Trifluoromethyl)-D-serine hcl CAS No. 2550997-29-8](/img/structure/B2927052.png)
O-(Trifluoromethyl)-D-serine hcl
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Overview
Description
Trifluoromethyl-containing compounds are increasingly important in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is known for its unique physicochemical properties, which often enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a rapidly growing field in organic chemistry . Various methods have been developed for the incorporation of a trifluoromethyl group into organic motifs .Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a key structural motif in many active agrochemical and pharmaceutical ingredients . It is thought that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions . For instance, trifluoromethylpyridines can be synthesized in 60 to 80% yield via a cyclocondensation reaction using a trifluoromethyl-containing compound .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, 2-amino-2-(trifluoromethoxy)butanoic acid, a trifluoromethyl ether, has promising pKa and logD values, making it a potential analogue of natural aliphatic amino acids .Scientific Research Applications
Agrochemical Industry
AT24547: has significant applications in the agrochemical industry. The trifluoromethyl group in its structure is known to enhance the biological activity of agrochemicals. This compound can be used as an intermediate in the synthesis of more complex molecules that act as pesticides or herbicides. Its unique physicochemical properties, such as stability and lipophilicity, contribute to the efficacy of these agrochemicals .
Pharmaceutical Development
In pharmaceuticals, AT24547 serves as a building block for drugs that require a trifluoromethyl group for their pharmacological activity. This group can influence the drug’s metabolic stability, distribution, and binding affinity to its target. The compound’s derivatives are being explored for their potential therapeutic applications in various diseases .
Organic Synthesis
AT24547: is utilized in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions. Its derivatives can act as intermediates in the Suzuki–Miyaura coupling, which is a widely applied method for creating biaryl compounds. These compounds are crucial in the development of new materials and active pharmaceutical ingredients .
Sensing Applications
The compound’s derivatives have been studied for their use in sensing applications. Boronic acids, which can be derived from AT24547 , interact with diols and strong Lewis bases, making them useful in the detection of various substances. This property is particularly valuable in the development of sensors for environmental monitoring and diagnostics .
Veterinary Medicine
Similar to its use in human medicine, AT24547 can be modified to create veterinary drugs. The trifluoromethyl group can enhance the properties of veterinary medications, improving their efficacy and safety profile for use in animals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLQKIXYVYYPFX-HSHFZTNMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Amino-3-(trifluoromethoxy)propanoic acid;hydrochloride |
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